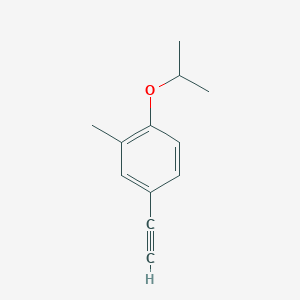![molecular formula C14H20BrNO3 B8128703 [2-(3-Bromo-2-methyl-phenoxy)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B8128703.png)
[2-(3-Bromo-2-methyl-phenoxy)-ethyl]-carbamic acid tert-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(3-Bromo-2-methyl-phenoxy)-ethyl]-carbamic acid tert-butyl ester is an organic compound with potential applications in various fields of chemistry, biology, and industry. This compound is characterized by the presence of a bromo-substituted phenoxy group, an ethyl linker, and a carbamic acid tert-butyl ester moiety. The unique structural features of this compound make it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(3-Bromo-2-methyl-phenoxy)-ethyl]-carbamic acid tert-butyl ester typically involves the following steps:
Bromination: The starting material, 2-methylphenol, undergoes bromination to introduce a bromine atom at the 3-position, yielding 3-bromo-2-methylphenol.
Etherification: The brominated phenol is then reacted with ethylene oxide to form 2-(3-bromo-2-methylphenoxy)ethanol.
Carbamylation: The final step involves the reaction of 2-(3-bromo-2-methylphenoxy)ethanol with tert-butyl chloroformate in the presence of a base, such as triethylamine, to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
[2-(3-Bromo-2-methyl-phenoxy)-ethyl]-carbamic acid tert-butyl ester can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the phenoxy group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The carbamic acid ester moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding carbamic acid and tert-butanol.
Oxidation: The methyl group on the phenoxy ring can be oxidized to form the corresponding carboxylic acid or aldehyde.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) in aqueous or mixed solvent systems.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in suitable solvents.
Major Products
Nucleophilic Substitution: Substituted phenoxy derivatives.
Hydrolysis: Carbamic acid and tert-butanol.
Oxidation: Carboxylic acids or aldehydes.
Scientific Research Applications
Chemistry
In chemistry, [2-(3-Bromo-2-methyl-phenoxy)-ethyl]-carbamic acid tert-butyl ester is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block for the preparation of pharmaceuticals, agrochemicals, and specialty chemicals.
Biology
In biological research, this compound can be used to study the effects of brominated phenoxy derivatives on biological systems. It may serve as a probe to investigate enzyme-substrate interactions, receptor binding, and cellular uptake mechanisms.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties. Research into these potential activities can lead to the development of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the production of polymers, coatings, and other materials that require specific chemical functionalities.
Mechanism of Action
The mechanism of action of [2-(3-Bromo-2-methyl-phenoxy)-ethyl]-carbamic acid tert-butyl ester depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The bromine atom and carbamic acid ester moiety can influence the compound’s binding affinity and specificity. The ethyl linker provides flexibility, allowing the compound to adopt conformations that facilitate interactions with target molecules.
Comparison with Similar Compounds
Similar Compounds
[2-(3-Chloro-2-methyl-phenoxy)-ethyl]-carbamic acid tert-butyl ester: Similar structure with a chlorine atom instead of bromine.
[2-(3-Methyl-phenoxy)-ethyl]-carbamic acid tert-butyl ester: Lacks the halogen substituent.
[2-(3-Bromo-phenoxy)-ethyl]-carbamic acid tert-butyl ester: Lacks the methyl group on the phenoxy ring.
Uniqueness
The presence of both the bromine atom and the methyl group in [2-(3-Bromo-2-methyl-phenoxy)-ethyl]-carbamic acid tert-butyl ester imparts unique chemical and physical properties. The bromine atom enhances the compound’s reactivity towards nucleophiles, while the methyl group influences its steric and electronic characteristics. These features make it distinct from other similar compounds and valuable for specific applications in research and industry.
Properties
IUPAC Name |
tert-butyl N-[2-(3-bromo-2-methylphenoxy)ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO3/c1-10-11(15)6-5-7-12(10)18-9-8-16-13(17)19-14(2,3)4/h5-7H,8-9H2,1-4H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFQQBCABAKCYLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Br)OCCNC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
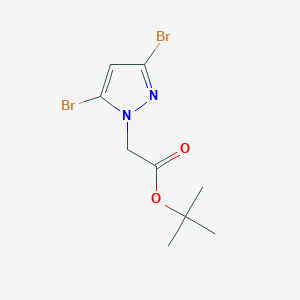
![5-pyridin-3-yl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B8128625.png)
![N-[(dimethylamino)sulfonyl]-4-fluorobenzamide](/img/structure/B8128646.png)
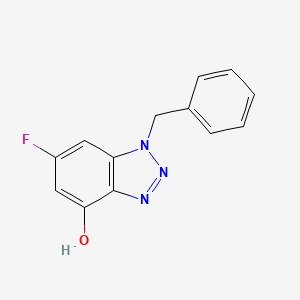
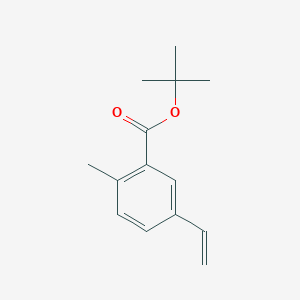
![(2,2-Difluorobenzo[1,3]dioxol-5-ylmethyl)-isobutylamine](/img/structure/B8128661.png)
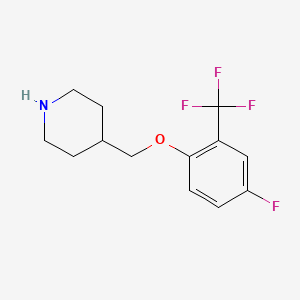
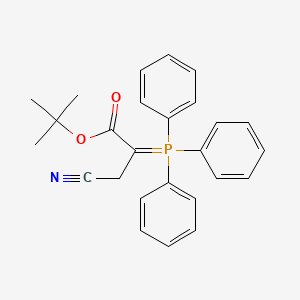
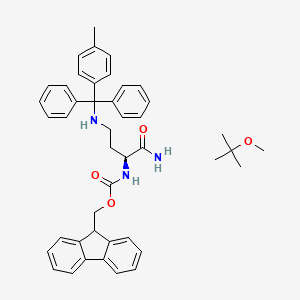
![N-[(Dimethylamino)sulfonyl]-2,5-difluoro-4-methylbenzamide](/img/structure/B8128678.png)
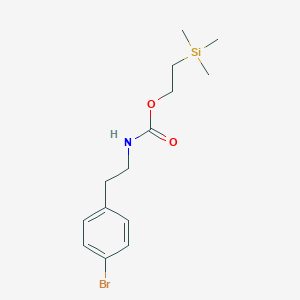
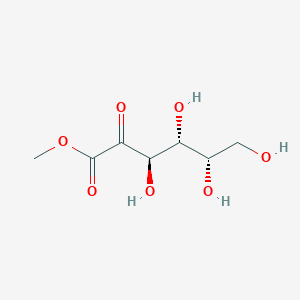
![N-(2-Aminoethyl)-4-[4-[3-[4-chloro-3-(trifluoromethyl)phenyl]ureido]phenoxy]pyridine-2-carboxamide](/img/structure/B8128702.png)
